(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 3-chlorobenzoyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrolidine and 3-chlorobenzoyl chloride.
Reaction Steps:
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-one
Reduction: (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol depends on its application. In enzyme inhibition, it may mimic the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction. In receptor binding studies, it may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.
1-(3-Chlorobenzoyl)pyrrolidine: Lacks the hydroxyl group, leading to different reactivity and applications.
1-(3-Bromobenzoyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can lead to different interactions with biological targets compared to its enantiomer or other structurally similar compounds. Its combination of a pyrrolidine ring, a 3-chlorobenzoyl group, and a hydroxyl group makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
(3-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2/t10-/m1/s1 |
InChI Key |
GVOUVNXJEOEHDC-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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